molecular formula C17H19NO3 B11963289 N-(2-(3-Benzyloxy-4-methoxy-phenyl)-ethyl)-formamide CAS No. 68360-20-3

N-(2-(3-Benzyloxy-4-methoxy-phenyl)-ethyl)-formamide

Cat. No.: B11963289
CAS No.: 68360-20-3
M. Wt: 285.34 g/mol
InChI Key: NTJFXBPUMLVOAE-UHFFFAOYSA-N
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Description

N-(2-(3-Benzyloxy-4-methoxy-phenyl)-ethyl)-formamide is an organic compound that features a benzyloxy group and a methoxy group attached to a phenyl ring, which is further connected to an ethyl chain and a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-Benzyloxy-4-methoxy-phenyl)-ethyl)-formamide typically involves the following steps:

    Starting Material: The synthesis begins with 3-benzyloxy-4-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.

    Formation of Ethyl Chain: The alcohol is then converted to a bromide using phosphorus tribromide, followed by a nucleophilic substitution reaction with ethylamine to form the ethyl chain.

    Formamide Formation: Finally, the amine group is reacted with formic acid to form the formamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-Benzyloxy-4-methoxy-phenyl)-ethyl)-formamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzoic acid derivative.

    Reduction: The formamide group can be reduced to an amine.

    Substitution: The methoxy group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide under basic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(3-Benzyloxy-4-methoxy-phenyl)-ethyl)-formamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used to study the interactions of formamide derivatives with biological systems.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(3-Benzyloxy-4-methoxy-phenyl)-ethyl)-formamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and methoxy groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-Benzyloxy-4-methoxy-phenyl)-ethyl)-amine
  • N-(2-(3-Benzyloxy-4-methoxy-phenyl)-ethyl)-acetamide
  • N-(2-(3-Benzyloxy-4-methoxy-phenyl)-ethyl)-benzamide

Uniqueness

N-(2-(3-Benzyloxy-4-methoxy-phenyl)-ethyl)-formamide is unique due to the presence of both benzyloxy and methoxy groups, which can influence its chemical reactivity and biological activity. The formamide group also provides a versatile functional group for further chemical modifications.

Properties

IUPAC Name

N-[2-(4-methoxy-3-phenylmethoxyphenyl)ethyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-20-16-8-7-14(9-10-18-13-19)11-17(16)21-12-15-5-3-2-4-6-15/h2-8,11,13H,9-10,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJFXBPUMLVOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68360-20-3
Record name N-(2-(3-BENZYLOXY-4-METHOXY-PHENYL)-ETHYL)-FORMAMIDE
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